
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H19NO3. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidin-2-ylmethanol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in the formation of an alcohol .
Scientific Research Applications
Scientific Research Applications
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is utilized in several research domains:
Organic Chemistry
- Role as an Intermediate : It serves as a building block for synthesizing more complex organic molecules. Its ability to undergo oxidation and reduction reactions allows for the modification of functional groups, facilitating the creation of diverse chemical entities.
Reaction Type | Major Products | Common Reagents |
---|---|---|
Oxidation | Carboxylic acids | Potassium permanganate, chromium trioxide |
Reduction | Alcohols | Lithium aluminum hydride, sodium borohydride |
Substitution | Various derivatives | Halogens, nucleophiles |
Biological Research
- Enzyme Mechanisms : The compound is employed in studying enzyme mechanisms and protein-ligand interactions due to its structural properties that mimic natural substrates.
- Pharmacological Studies : It acts as a precursor in synthesizing pharmaceutical compounds, particularly in developing drugs targeting specific biological pathways.
Medicinal Chemistry
- Drug Development : this compound is used in synthesizing novel pharmaceuticals, including potential therapeutics for neurological disorders due to its pyrrolidine structure which can influence central nervous system activity.
Case Study 1: Synthesis of Novel Antidepressants
In a study published in Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of pyrrolidine-based compounds that exhibited promising antidepressant activity in animal models. The synthesis involved multiple steps where the compound served as a key intermediate.
Case Study 2: Enzyme Inhibition Studies
A research article in Biochemistry highlighted the use of this compound in investigating the inhibition of specific enzymes involved in metabolic pathways. The compound's structural features allowed it to act as an effective inhibitor, providing insights into enzyme regulation.
Mechanism of Action
The mechanism of action of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidin-2-ylmethanol
- N-(tert-Butoxycarbonyl)pyrrolidine-2-methanol
- ®-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- **(S)-2-((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine
Uniqueness
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its stability and reactivity, which make it a versatile intermediate in organic synthesis. Its tert-butyl group provides steric protection, enhancing the selectivity of reactions and minimizing side reactions. This compound’s ability to undergo various chemical transformations makes it a valuable tool in the synthesis of complex molecules .
Biological Activity
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 170491-63-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₉NO₃
- Molecular Weight : 201.27 g/mol
- Purity : ≥98.0% (by GC)
- Melting Point : 54 °C
- CAS Number : 170491-63-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, particularly in relation to antiviral and anticancer properties.
Antiviral Activity
Recent studies have indicated that compounds structurally related to tert-butyl 2-(hydroxymethyl)pyrrolidine derivatives exhibit promising antiviral activity against several viruses, including coronaviruses. For instance, one study demonstrated that certain pyrrolidine derivatives could inhibit the entry of SARS-CoV-2 into host cells, suggesting a mechanism involving interference with viral entry pathways rather than direct inhibition of viral enzymes .
Anticancer Potential
The compound's derivatives have also shown potential in inhibiting cancer cell proliferation. Research indicates that certain pyrrolidine-based compounds can affect cell growth in various cancer types, with IC50 values indicating effective concentrations for inhibiting cell viability .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Viral Entry Inhibition : The compound may inhibit viral entry by blocking receptors or altering membrane dynamics.
- Cell Growth Inhibition : It may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
- Antiviral Profiling :
- Cytotoxicity Assessment :
- Structure-Activity Relationship (SAR) :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
Compound Structure | Activity Level | Notes |
---|---|---|
Pyrrolidine Derivative A | High | Strong antiviral activity |
Pyrrolidine Derivative B | Moderate | Effective against specific cancer types |
Unmodified Pyrrolidine | Low | Minimal biological activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how are intermediates purified?
- Methodology : A common approach involves oxidizing this compound using Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature. After 12 hours, the reaction is filtered through Celite and purified via column chromatography (e.g., pentane:ethyl acetate 9:1) to isolate the aldehyde intermediate . For the parent compound, Boc protection of pyrrolidine derivatives using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) is typical, followed by aqueous workup and chromatographic purification .
Q. How is the compound characterized spectroscopically, and what analytical methods ensure purity?
- Methodology :
- NMR : ¹H and ¹³C NMR in CDCl₃ confirm the structure, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm) and hydroxymethyl protons (δ ~3.5–4.0 ppm) .
- HRMS : High-resolution mass spectrometry validates the molecular ion (e.g., [M+H]⁺ for C₁₀H₁₉NO₄: calculated 218.1387, observed 218.1392) .
- Purity : HPLC (C18 reverse-phase column with acetonitrile/water gradients) ensures >95% purity, critical for downstream applications .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis of its chiral derivatives (e.g., (2S,4R)-isomers)?
- Experimental Design :
- Use chiral starting materials (e.g., (2S,4R)-hydroxyprolinol) and stereospecific reagents. For example, Mitsunobu reactions with azodicarboxylates and triphenylphosphine retain configuration during hydroxyl group functionalization .
- Monitor enantiomeric excess via chiral HPLC or polarimetry ([α]²⁵D values, e.g., −55.0 for (2S)-configured derivatives) .
Q. What strategies resolve contradictions in reaction yields when using this compound in multicomponent reactions?
- Data Analysis :
- Optimization : Vary solvent polarity (e.g., THF vs. DMF) and temperature (e.g., 70°C for accelerated kinetics). In a patent example, THF at 70°C with N,N,N’,N’-tetramethylazodicarboxamide achieved 90% yield in a spirocyclic compound synthesis .
- Contradictions : Lower yields in polar solvents may stem from Boc-group instability; TLC and LC-MS track intermediate degradation. Adjust protecting groups (e.g., switch Boc to Fmoc) if necessary .
Q. How is the compound utilized in organocatalyst design, and what mechanistic insights support its efficacy?
- Application : The hydroxymethyl group serves as a handle for introducing chiral amines (e.g., via reductive amination). In asymmetric catalysis, this compound derivatives act as bifunctional catalysts, leveraging hydrogen bonding (OH) and steric bulk (tert-butyl) for enantioselective transformations .
- Mechanism : DFT studies suggest transition-state stabilization via non-covalent interactions between the catalyst’s hydroxyl group and substrates (e.g., ketones in aldol reactions) .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFLLBPMZCIGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338734, DTXSID60867833 | |
Record name | tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_44919 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170491-63-1 | |
Record name | tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170491-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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